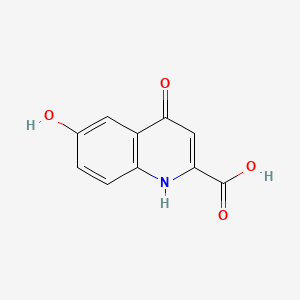

6-Hydroxykynurenic acid

Description

This compound has been reported in Ephedra pachyclada, Ephedra regeliana, and other organisms with data available.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-5-1-2-7-6(3-5)9(13)4-8(11-7)10(14)15/h1-4,12H,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUUHDQRJWXDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Record name | 6-Hydroxykynurenic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/6-Hydroxykynurenic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331521 | |

| Record name | 6-Hydroxykynurenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4,6-Dihydroxy-2-quinolinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3778-29-8 | |

| Record name | 4,6-Dihydroxy-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3778-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxykynurenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxykynurenic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22HF379Q3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

287 °C | |

| Record name | 4,6-Dihydroxy-2-quinolinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Endogenous Function of 6-Hydroxykynurenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxykynurenic acid (6-HKA) is a neuroactive metabolite of the kynurenine (B1673888) pathway, the primary route of tryptophan degradation. While structurally similar to its more extensively studied precursor, kynurenic acid (KYNA), 6-HKA exhibits a distinct pharmacological profile. This technical guide provides a comprehensive overview of the endogenous function of 6-HKA, focusing on its role as a glutamate (B1630785) receptor antagonist with preferential activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors over N-methyl-D-aspartate (NMDA) receptors. Additionally, its neuroprotective and antioxidant properties are discussed. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of modulating the kynurenine pathway and its downstream effectors.

Introduction

The kynurenine pathway is a crucial metabolic cascade that catabolizes the essential amino acid tryptophan, producing a range of bioactive molecules. Among these are the neuroactive kynurenine derivatives, which have garnered significant attention for their roles in both physiological and pathological processes in the central nervous system (CNS). This compound, a derivative of kynurenic acid, has been identified in natural sources such as Ginkgo biloba and tobacco leaves.[1] Its endogenous presence and distinct pharmacological activities suggest a potential role in neuromodulation and neuroprotection.

Biochemical Profile and Metabolism

6-HKA is formed from its precursor, kynurenic acid, through a hydroxylation reaction. While the precise enzymatic steps for its endogenous synthesis in mammals are not fully elucidated, its presence as a downstream metabolite of the kynurenine pathway is established.

The Kynurenine Pathway

The kynurenine pathway is the principal metabolic route for tryptophan. A simplified representation of this pathway, highlighting the position of kynurenic acid and its derivative 6-HKA, is provided below.

Pharmacological Activity at Glutamate Receptors

The primary characterized endogenous function of 6-HKA is its interaction with ionotropic glutamate receptors. Notably, its activity profile differs significantly from that of kynurenic acid.

Differential Antagonism of NMDA and AMPA Receptors

Electrophysiological studies have demonstrated that 6-HKA is a competitive antagonist at both NMDA and AMPA receptors. However, it displays lower potency at NMDA receptors and a higher affinity for AMPA receptors when compared to kynurenic acid.[2][3][4] This differential activity suggests that 6-HKA may have a more nuanced modulatory role in glutamatergic neurotransmission than its precursor.

The distinct effects of 6-HKA on AMPA and NMDA receptor signaling pathways are illustrated in the following diagram:

Quantitative Data

The following table summarizes the available quantitative data for the interaction of 6-HKA and, for comparison, kynurenic acid with glutamate receptors.

| Compound | Receptor | Parameter | Value (µM) | Reference |

| This compound | NMDA | IC₅₀ | 136 | [2][3] |

| AMPA | K_B_ | 22 | [2][3] | |

| Kynurenic Acid | NMDA | IC₅₀ | 59 | [2][3] |

| AMPA | K_B_ | 172 | [2][3] |

Neuroprotective and Antioxidant Functions

Beyond its receptor-antagonist properties, 6-HKA has demonstrated potential as a neuroprotective agent.

Neuroprotection in Cerebral Ischemia

In preclinical models of cerebral ischemia, 6-HKA has been shown to have neurorestorative effects.[2] This neuroprotective activity is likely multifaceted, stemming from its ability to attenuate excitotoxicity via AMPA receptor antagonism and its antioxidant properties.

Antioxidant Activity

6-HKA has been identified as a scavenger of peroxynitrite (ONOO⁻), a potent and damaging reactive nitrogen species.[4] This antioxidant capacity may contribute significantly to its neuroprotective effects, particularly in conditions associated with high levels of oxidative and nitrosative stress, such as stroke and neurodegenerative diseases.

Pharmacokinetics and Brain Penetration

A critical consideration for any centrally acting compound is its ability to cross the blood-brain barrier (BBB). Studies on kynurenic acid have shown that it has very poor BBB penetration.[5] While direct comparative data for 6-HKA is limited, its structural similarity to kynurenic acid suggests that it also has low BBB permeability. However, under conditions where the BBB is compromised, such as during neuroinflammation or stroke, peripherally produced 6-HKA may gain access to the CNS and exert its effects.[4] Furthermore, research into prodrug strategies has shown that esterification of 6-HKA can significantly improve its bioavailability and brain concentration in animal models.[6]

Endogenous Concentrations: A Knowledge Gap

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 6-HKA.

Quantification of 6-HKA in Biological Samples by LC-MS/MS

This protocol is adapted from a validated method for the determination of 6-HKA in rat plasma and brain homogenate.[6]

7.1.1. Materials and Reagents

-

This compound standard

-

Internal standard (e.g., a structurally similar compound not present in the sample)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (or other suitable mobile phase modifier)

-

LC-MS/MS system with a C18 column

7.1.2. Sample Preparation (from brain tissue)

-

Homogenize brain tissue in a suitable buffer.

-

Add an internal standard to the homogenate.

-

Precipitate proteins by adding three volumes of ice-cold methanol.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

7.1.3. LC-MS/MS Analysis

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode.

-

6-HKA transition: m/z 206.0 -> 160.0

-

Internal Standard transition: To be determined based on the chosen standard.

-

Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Antagonism

This protocol provides a general framework for assessing the antagonist activity of 6-HKA at AMPA receptors in cultured neurons.[12][14][15]

7.2.1. Cell Culture and Preparation

-

Culture primary hippocampal or cortical neurons on glass coverslips.

-

Use neurons at an appropriate developmental stage (e.g., DIV 14-21).

7.2.2. Electrophysiological Recording

-

External Solution (aCSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution: Containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with KOH.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a visually identified neuron.

-

Voltage-clamp the neuron at -70 mV.

-

Apply AMPA (e.g., 100 µM) locally to the neuron using a fast-application system to evoke an inward current.

-

After obtaining a stable baseline response to AMPA, co-apply 6-HKA at various concentrations with AMPA.

-

Measure the reduction in the peak amplitude of the AMPA-evoked current in the presence of 6-HKA.

-

Construct a concentration-response curve and calculate the IC₅₀ or K_B_ value.

Peroxynitrite Scavenging Assay (Spectrophotometric)

This protocol is based on the bleaching of a chromophore by peroxynitrite.[13]

7.3.1. Materials and Reagents

-

Peroxynitrite (ONOO⁻) solution

-

Pyrogallol Red (or another suitable chromophore)

-

Phosphate (B84403) buffer (pH 7.4)

-

This compound

-

UV-Vis spectrophotometer

7.3.2. Assay Procedure

-

Prepare a stock solution of Pyrogallol Red in phosphate buffer.

-

In a cuvette, mix the phosphate buffer, Pyrogallol Red solution, and the desired concentration of 6-HKA.

-

Initiate the reaction by adding a small volume of the peroxynitrite solution.

-

Immediately monitor the decrease in absorbance of Pyrogallol Red at its λ_max_ (e.g., ~540 nm) over time.

-

The scavenging activity of 6-HKA is determined by its ability to inhibit the bleaching of Pyrogallol Red compared to a control without the scavenger.

-

Calculate the percentage of scavenging and, if desired, the IC₅₀ value.

Experimental Workflow for Assessing Neuroprotection

The following diagram illustrates a typical in vitro workflow to evaluate the neuroprotective effects of a compound like 6-HKA against excitotoxicity.

Conclusion and Future Directions

This compound is an endogenous metabolite with a distinct pharmacological profile, characterized by its preferential antagonism of AMPA receptors over NMDA receptors and its antioxidant properties. These characteristics position 6-HKA as a molecule of interest for its potential role in neuromodulation and as a therapeutic target in conditions involving excitotoxicity and oxidative stress, such as cerebral ischemia. However, a critical gap in our understanding is the lack of data on its endogenous concentrations in the brain. Future research should prioritize the development and application of sensitive analytical methods to quantify basal levels of 6-HKA in the CNS. This will be instrumental in validating its physiological role and in guiding the development of novel therapeutic strategies targeting the kynurenine pathway. Furthermore, exploring the full spectrum of its potential molecular targets beyond glutamate receptors will provide a more complete picture of its endogenous function.

References

- 1. Fluctuations in Endogenous Kynurenic Acid Control Hippocampal Glutamate and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 3. Measurement of kynurenic acid in mammalian brain extracts and cerebrospinal fluid by high-performance liquid chromatography with fluorometric and coulometric electrode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and brain distribution studies of this compound and its structural modified compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. Determination of kynurenic acid in rat cerebrospinal fluid by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and quantification of kynurenic acid in human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]

- 10. Analytical Techniques in Neuroscience: Recent Advances in Imaging, Separation, and Electrochemical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. “Letting the little light of mind shine: Advances and future directions in neurochemical detection” - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical Techniques to Investigate the Neurochemical Basis of Behavior - ProQuest [proquest.com]

- 14. mdpi.com [mdpi.com]

- 15. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]

6-Hydroxykynurenic Acid: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxykynurenic acid (6-HKA), a structural analog of kynurenic acid, has emerged as a molecule of interest due to its presence in medicinal plants and its activity as a glutamate (B1630785) receptor antagonist. This technical guide provides a comprehensive overview of the discovery, natural distribution, and analytical methodologies related to 6-HKA. It details the seminal work on its isolation and characterization, collates quantitative data on its concentration in various natural sources, and presents detailed experimental protocols for its extraction, quantification, and biological evaluation. Furthermore, this guide illustrates the biosynthetic and signaling pathways associated with 6-HKA, offering a valuable resource for researchers in pharmacology, natural product chemistry, and drug development.

Discovery and Historical Context

The journey to the discovery of this compound is rooted in the broader history of research into the kynurenine (B1673888) pathway of tryptophan metabolism. The parent compound, kynurenic acid, was first identified in 1853 by the German chemist Justus von Liebig in the urine of dogs. For over a century, kynurenic acid and its derivatives were primarily considered metabolic byproducts.

The specific identification and isolation of this compound were first reported in 1968 by P. K. Macnicol.[1] In his research on the constituents of tobacco leaves, Macnicol successfully isolated 6-HKA in crystalline form from both green and cured leaves of Nicotiana tabacum.[1] This discovery was significant as it provided the first evidence of this particular kynurenic acid derivative in the plant kingdom and suggested the presence of the tryptophan-catabolic pathway in plants, a pathway previously thought to be confined to mammals and microorganisms.[1]

Subsequent research further solidified the presence of 6-HKA in other plant species, most notably in the leaves of Ginkgo biloba, a plant with a long history of use in traditional medicine.[2] The identification of 6-HKA in these plants has spurred further investigation into its biosynthesis, physiological role, and potential pharmacological applications.

Natural Sources and Distribution

To date, the confirmed natural sources of this compound are primarily within the plant kingdom.

-

Nicotiana tabacum (Tobacco): The pioneering work by Macnicol established tobacco leaves as a primary source of 6-HKA.[1] His research indicated that the concentration of 6-HKA is highest in the leaves, with significantly lower levels found in the flowers, stem, and roots.[1] The content of 6-HKA in tobacco leaves was also observed to increase as the leaves develop and senesce.[1]

-

Ginkgo biloba (Ginkgo): The leaves of the Ginkgo biloba tree are another well-documented source of 6-HKA.[2] Its presence in this medicinally important plant has led to investigations into its potential contribution to the neuroprotective effects attributed to Ginkgo extracts.

Quantitative Data

The concentration of this compound in its natural sources can vary significantly depending on the plant species, the specific part of the plant, and even the time of harvest. The following table summarizes the available quantitative data.

| Natural Source | Plant Part | Concentration | Analytical Method | Reference |

| Nicotiana tabacum | Green Leaves | Higher than other parts | Paper Chromatography & Fluorimetry | [1] |

| Nicotiana tabacum | Cured Leaves | Higher than other parts | Paper Chromatography & Fluorimetry | [1] |

| Nicotiana tabacum | Flowers, Stem, Roots | Much lower than leaf | Paper Chromatography & Fluorimetry | [1] |

| Ginkgo biloba | Leaves | Varies with season | HPLC | [3] |

| Ginkgo biloba | Leaves (May & October) | Maximum | HPLC | [3] |

| Ginkgo biloba | Leaves (July & August) | Minimum | HPLC | [3] |

Experimental Protocols

Extraction and Purification of this compound from Plant Material (Adapted from Macnicol, 1968)

This protocol describes the original method used for the isolation of 6-HKA from tobacco leaves.

Materials:

-

Fresh or cured tobacco leaves

-

Dowex 50 (H+ form) cation-exchange resin

-

Dowex 1 (formate form) anion-exchange resin

-

Formic acid solutions (various concentrations)

-

Whatman No. 3MM chromatography paper

-

Solvent systems for paper chromatography:

-

n-butanol-acetic acid-water (12:3:5, v/v/v)

-

Propan-2-ol-ammonia (sp. gr. 0.88)-water (8:1:1, v/v/v)

-

Procedure:

-

Extraction: Homogenize fresh or cured leaf tissue in boiling methanol. Centrifuge the homogenate and collect the supernatant.

-

Cation-Exchange Chromatography: Pass the methanolic extract through a column of Dowex 50 (H+ form) to remove cations.

-

Anion-Exchange Chromatography: Apply the eluate from the Dowex 50 column to a column of Dowex 1 (formate form).

-

Elution: Wash the Dowex 1 column with water and then elute the bound anions with a gradient of formic acid.

-

Paper Chromatography: Concentrate the fractions containing 6-HKA and apply them as a band to Whatman No. 3MM paper. Develop the chromatogram using the n-butanol-acetic acid-water solvent system.

-

Elution and Further Purification: Locate the fluorescent band corresponding to 6-HKA under UV light, excise it, and elute the compound with water. Further purify the eluate by re-chromatography on paper using the propan-2-ol-ammonia-water solvent system.

-

Crystallization: Elute the purified 6-HKA and crystallize it from hot water.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC) (Adapted from Yao et al., 2017)

This method is suitable for the quantitative analysis of 6-HKA in plant extracts.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 series or equivalent

-

Column: Agilent SB-C18 column (5 µm, 4.6 × 250 mm)

-

Mobile Phase: A gradient of phosphoric acid (pH 2.5), acetonitrile, and methanol.

-

Flow Rate: 1 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 350 nm

Procedure:

-

Standard Preparation: Prepare a stock solution of pure 6-HKA in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Extract the plant material with a suitable solvent (e.g., methanol or 80% acetonitrile). Filter the extract through a 0.45 µm syringe filter.

-

Injection: Inject a known volume of the standard solutions and the sample extract into the HPLC system.

-

Quantification: Identify the 6-HKA peak in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of 6-HKA by comparing the peak area with the calibration curve.

Characterization of this compound

The identity and purity of isolated 6-HKA can be confirmed using the following spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To elucidate the chemical structure.

Whole-Cell Patch-Clamp Assay for Assessing NMDA and AMPA Receptor Antagonism (General Protocol)

This protocol outlines the general steps for evaluating the antagonist activity of 6-HKA on glutamate receptors expressed in a cellular system.

Materials:

-

Cell line expressing NMDA or AMPA receptors (e.g., HEK293 cells transfected with receptor subunits)

-

External (bath) solution (e.g., containing NaCl, KCl, CaCl₂, HEPES, glucose)

-

Internal (pipette) solution (e.g., containing CsCl, MgCl₂, EGTA, HEPES, ATP, GTP)

-

Agonists: NMDA and glycine (B1666218) (for NMDA receptors) or AMPA (for AMPA receptors)

-

This compound solutions of varying concentrations

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

-

Cell Culture: Culture the cells expressing the target receptors on coverslips.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ and fill with the internal solution.

-

Whole-Cell Configuration: Approach a cell with the micropipette and form a gigaohm seal. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Baseline Recording: Perfuse the cell with the external solution and record the baseline current.

-

Agonist Application: Apply the specific agonist(s) to elicit an inward current mediated by the target receptors.

-

Antagonist Application: Co-apply the agonist(s) with different concentrations of 6-HKA and record the resulting current.

-

Data Analysis: Measure the peak amplitude of the agonist-evoked currents in the absence and presence of 6-HKA. Plot the percentage of inhibition against the concentration of 6-HKA to determine the IC₅₀ value.

Signaling Pathways

Biosynthesis of this compound

This compound is a product of the kynurenine pathway, a major route for the catabolism of the essential amino acid L-tryptophan. The presence of 6-HKA in plants suggests that this pathway is conserved across different biological kingdoms.[1]

Caption: Biosynthesis of this compound from L-Tryptophan.

Antagonism of Glutamate Receptors and Downstream Signaling

This compound exerts its biological effects primarily through the antagonism of ionotropic glutamate receptors, specifically N-methyl-D-aspartate (NMDA) receptors and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4][5] By blocking these receptors, 6-HKA can modulate excitatory neurotransmission in the central nervous system.

The antagonism of AMPA receptors by compounds like 6-HKA can lead to a cascade of downstream signaling events that have been implicated in neuroprotection and the regulation of synaptic plasticity.

Caption: Simplified signaling pathway of AMPA receptor antagonism by 6-HKA.

Conclusion

This compound, since its discovery in tobacco leaves over half a century ago, has been identified as a noteworthy natural product with defined biological activity. Its presence in Nicotiana tabacum and Ginkgo biloba underscores the conservation of the kynurenine pathway in the plant kingdom. The ability of 6-HKA to antagonize both NMDA and AMPA receptors positions it as a molecule of interest for neuropharmacological research. This technical guide has provided a consolidated resource on the discovery, natural occurrence, analytical methods, and biological pathways associated with 6-HKA, which should serve as a valuable foundation for future research and development efforts in this area. Further exploration into its distribution in other natural sources and a deeper understanding of its physiological roles are warranted.

References

- 1. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The characterisation of the in vitro metabolism and transport of this compound, an important constituent of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. docs.axolbio.com [docs.axolbio.com]

- 5. Ketamine - Wikipedia [en.wikipedia.org]

The Pharmacological Profile of 6-Hydroxykynurenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxykynurenic acid (6-HKA), a naturally occurring derivative of kynurenic acid found in Ginkgo biloba leaves, has emerged as a molecule of interest in neuroscience and pharmacology. This technical guide provides an in-depth overview of the pharmacological profile of 6-HKA, summarizing its known molecular targets, antagonist potencies, and other relevant biological activities. Quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of its mechanism of action and experimental evaluation.

Introduction

This compound is a structural analog of kynurenic acid (KYNA), an endogenous tryptophan metabolite known for its broad-spectrum antagonist activity at ionotropic glutamate (B1630785) receptors. The addition of a hydroxyl group at the 6-position of the quinoline (B57606) ring significantly alters the pharmacological profile of the parent molecule, conferring a distinct receptor affinity and potency. This guide delves into the specifics of this pharmacological profile, providing a valuable resource for researchers investigating the therapeutic potential of 6-HKA in neurological disorders.

Molecular Targets and Receptor Pharmacology

The primary pharmacological action of 6-HKA is the antagonism of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[1][2]

Glutamate Receptor Antagonism

Studies have demonstrated that 6-HKA is a competitive antagonist at both AMPA and NMDA receptors, albeit with different affinities compared to its parent compound, KYNA. Notably, 6-HKA displays a higher affinity for AMPA receptors and a lower affinity for NMDA receptors than KYNA.[1][2]

Table 1: Glutamate Receptor Antagonist Potency of this compound vs. Kynurenic Acid

| Compound | Receptor | Potency Metric | Value (µM) |

| This compound | AMPA | KB | 22[1] |

| NMDA | IC50 | 136[1] | |

| Kynurenic Acid | AMPA | KB | 172[1] |

| NMDA | IC50 | 59[1] |

Other Potential Targets

While the primary focus of research has been on AMPA and NMDA receptors, the parent compound, kynurenic acid, is also known to interact with kainate receptors and the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[3][4] However, to date, there is no direct evidence in the scientific literature to suggest that 6-HKA significantly modulates the activity of kainate receptors or the α7nAChR. Further research is warranted to fully elucidate the selectivity profile of 6-HKA.

Additional Biological Activities

Beyond its interaction with glutamate receptors, 6-HKA exhibits other biological activities that may contribute to its overall pharmacological effect.

Peroxynitrite Scavenging

6-HKA has been shown to possess potent peroxynitrite (ONOO-) scavenging activity. Peroxynitrite is a highly reactive nitrogen species implicated in oxidative stress and neuronal damage.

Table 2: Peroxynitrite Scavenging Activity of this compound

| Compound | Activity | Potency Metric | Value (µM) |

| This compound | Peroxynitrite Scavenging | IC50 | 6.24 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Whole-Cell Patch-Clamp Electrophysiology for Glutamate Receptor Antagonism

This protocol is a representative method for assessing the antagonist activity of 6-HKA at AMPA and NMDA receptors in cultured neurons.

Objective: To measure the inhibitory effect of 6-HKA on glutamate-evoked currents.

Materials:

-

Cell Culture: Primary hippocampal or cortical neurons.

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4). For NMDA receptor recordings, the external solution is nominally Mg2+-free and supplemented with 10 µM glycine (B1666218).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2).

-

Agonists: Glutamate, AMPA, NMDA.

-

Antagonist: this compound.

-

Patch-clamp rig: Microscope, micromanipulator, amplifier, data acquisition system.

Procedure:

-

Prepare cultured neurons on coverslips.

-

Place a coverslip in the recording chamber and perfuse with the external solution.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply the agonist (e.g., 100 µM glutamate + 10 µM glycine for NMDA receptors; 10 µM AMPA for AMPA receptors) using a fast-application system to evoke an inward current.

-

After obtaining a stable baseline response, co-apply the agonist with increasing concentrations of 6-HKA.

-

Record the peak amplitude of the inward current in the absence and presence of 6-HKA.

-

Wash out 6-HKA to ensure reversibility of the effect.

-

Construct concentration-response curves and calculate the IC50 or KB value.

Diagram of Experimental Workflow:

Peroxynitrite Scavenging Assay (Evans Blue Bleaching Method)

This protocol describes a common method to assess the peroxynitrite scavenging capacity of 6-HKA.

Objective: To measure the ability of 6-HKA to inhibit the peroxynitrite-mediated bleaching of Evans Blue dye.

Materials:

-

Phosphate (B84403) Buffer: 50 mM (pH 7.4).

-

DTPA (Diethylenetriaminepentaacetic acid): 0.1 mM.

-

NaCl: 90 mM.

-

KCl: 5 mM.

-

Evans Blue: 12.5 µM.

-

Peroxynitrite (ONOO-): 1 mM.

-

Test Compound: this compound.

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, DTPA, NaCl, KCl, and Evans Blue.

-

Add various concentrations of 6-HKA to the reaction mixture.

-

Initiate the reaction by adding peroxynitrite to the mixture.

-

Incubate the reaction mixture at 25°C for 30 minutes.

-

Measure the absorbance of the solution at 611 nm.

-

A blank sample (without 6-HKA) and a control sample (without peroxynitrite) are run in parallel.

-

Calculate the percentage of peroxynitrite scavenging activity by comparing the absorbance of the test samples to the blank and control.

-

Construct a dose-response curve and determine the IC50 value.

Diagram of Experimental Workflow:

Signaling Pathways

The primary signaling pathway modulated by 6-HKA is the glutamatergic signaling cascade, due to its antagonist action at AMPA and NMDA receptors.

Modulation of Glutamatergic Signaling

By blocking AMPA and NMDA receptors, 6-HKA reduces the influx of cations (Na+ and Ca2+) into the postsynaptic neuron that is normally triggered by the binding of glutamate. This leads to a decrease in neuronal excitability and the downstream signaling events that are dependent on calcium influx, such as the activation of calmodulin, CaMKII, and CREB, which are involved in synaptic plasticity and gene expression.

Diagram of 6-HKA's Effect on the Glutamatergic Synapse:

Conclusion

This compound presents a unique pharmacological profile characterized by its dual antagonist activity at AMPA and NMDA receptors, with a preference for the former. Its additional capacity as a peroxynitrite scavenger further contributes to its potential neuroprotective effects. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of neuropharmacology and drug development. Further investigation into its selectivity profile and in vivo efficacy is warranted to fully realize the therapeutic potential of this intriguing molecule.

References

- 1. This compound and kynurenic acid differently antagonise AMPA and NMDA receptors in hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kynurenic acid as an Antagonist of α7 Nicotinic Acetylcholine Receptors in the Brain: Facts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

6-Hydroxykynurenic acid as a low-affinity NMDA receptor antagonist.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

6-Hydroxykynurenic acid (6-HKA) is a naturally occurring derivative of kynurenic acid (KYNA), an endogenous antagonist of ionotropic glutamate (B1630785) receptors.[1][2] Found in sources such as the leaves of the Ginkgo biloba tree, 6-HKA has garnered interest within the scientific community for its distinct pharmacological profile as a low-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] This technical guide provides a comprehensive overview of 6-HKA, focusing on its interaction with the NMDA receptor, comparative pharmacology with KYNA, and the experimental methodologies used for its characterization.

Quantitative Analysis of Receptor Affinity and Potency

The antagonistic properties of this compound have been quantified through various in vitro techniques, primarily electrophysiology and radioligand binding assays. These studies reveal its lower affinity for NMDA receptors compared to its parent compound, kynurenic acid, alongside a notable affinity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

| Compound | Receptor | Parameter | Value (µM) | Reference |

| This compound (6-HKA) | NMDA | IC₅₀ | 136 | [1] |

| AMPA | K_b_ | 22 | [1] | |

| Kynurenic Acid (KYNA) | NMDA | IC₅₀ | 59 | [1] |

| AMPA | K_b_ | 172 | [1] | |

| Kainate | ID₅₀ | 500 | [3] |

Table 1: Comparative in vitro receptor affinities of this compound and Kynurenic Acid.

Mechanism of Action at the NMDA Receptor

This compound, similar to kynurenic acid, is understood to act as a competitive antagonist at the glycine (B1666218) co-agonist site on the GluN1 subunit of the NMDA receptor.[2][4] The binding of a co-agonist, either glycine or D-serine, to this site is a prerequisite for the channel opening mediated by the binding of glutamate to the GluN2 subunit. By competing with endogenous glycine, 6-HKA reduces the probability of NMDA receptor channel activation in response to glutamate, thereby diminishing ion influx (Na⁺ and Ca²⁺) and subsequent neuronal excitation.

Experimental Protocols

The characterization of 6-HKA's activity as an NMDA receptor antagonist relies on several key experimental techniques. Below are detailed methodologies for the principal assays cited in the literature.

Whole-Cell Patch-Clamp Electrophysiology on Hippocampal CA1 Pyramidal Neurons

This technique is employed to measure the inhibitory effect of 6-HKA on NMDA receptor-mediated currents.

Workflow:

Protocol:

-

Slice Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from the brains of rats. Slices are maintained in an artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ and 5% CO₂. The aCSF typically contains (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, and 10 glucose.

-

Cell Identification: Pyramidal neurons in the CA1 region are visually identified using infrared differential interference contrast (IR-DIC) microscopy.

-

Recording: Whole-cell patch-clamp recordings are established using borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.3.

-

NMDA Receptor-Mediated Current Isolation: To isolate NMDA receptor currents, the aCSF is supplemented with antagonists for AMPA/kainate receptors (e.g., 10 µM CNQX) and GABA_A receptors (e.g., 10 µM bicuculline). The external solution is also typically magnesium-free to relieve the voltage-dependent Mg²⁺ block of the NMDA receptor channel.

-

Data Acquisition: Neurons are voltage-clamped at a holding potential of -60 mV. NMDA receptor-mediated currents are evoked by local application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

-

Antagonist Application: After obtaining a stable baseline response, various concentrations of 6-HKA are co-applied with the agonists to determine its inhibitory effect. The IC₅₀ value is calculated by fitting the concentration-response data to a logistic equation.[1]

Competitive Radioligand Binding Assay for the NMDA Receptor Glycine Site

This assay quantifies the affinity of 6-HKA for the glycine binding site by measuring its ability to displace a radiolabeled ligand.

Workflow:

Protocol:

-

Membrane Preparation: Rat cortical tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.[5]

-

Assay Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled glycine site antagonist (e.g., [³H]glycine or a specific antagonist radioligand) and varying concentrations of the unlabeled competitor (6-HKA or KYNA).[5][6]

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer.[5]

-

Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (K_i) is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique allows for the sampling and measurement of extracellular levels of neurotransmitters and metabolites, including kynurenic acid and its derivatives, in the brain of a freely moving animal.

Workflow:

Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest, such as the striatum or prefrontal cortex, of an anesthetized rat.[7][8]

-

Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate (e.g., 1-2 µL/min).[8]

-

Dialysate Collection: Small molecules from the extracellular fluid, including glutamate and kynurenine (B1673888) metabolites, diffuse across the semipermeable membrane of the probe and are collected in the exiting perfusate (dialysate). Samples are collected at regular intervals.[7]

-

Sample Analysis: The concentration of analytes in the dialysate is quantified using high-performance liquid chromatography (HPLC) coupled with a sensitive detection method, such as fluorescence or mass spectrometry.[7][8]

-

Experimental Manipulation: To study the effects of 6-HKA, it or its precursors can be administered systemically or locally through the microdialysis probe (reverse dialysis), and the resulting changes in extracellular neurotransmitter levels are monitored.[9][10]

NMDA Receptor Signaling Pathways and Modulation by this compound

Activation of the NMDA receptor initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺. This leads to the activation of various downstream effectors, including kinases and transcription factors, which ultimately regulate synaptic plasticity and cell survival. As a glycine-site antagonist, 6-HKA dampens this entire signaling cascade by reducing the probability of NMDA receptor channel opening.

Canonical NMDA Receptor Signaling Pathway

References

- 1. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endogenous kynurenic acid modulates extracellular glutamate and GABA levels in the rat prefrontal cortex and striatum: in vivo microdialysis studies | Pubblicazioni dello IUSS [annali.unife.it]

- 3. Kynurenic acid inhibits the activation of kainic and N-methyl-D-aspartic acid-sensitive ionotropic receptors by a different mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Methyl D-Aspartate Receptor Antagonist Kynurenic Acid Affects Human Cortical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dot | Graphviz [graphviz.org]

- 7. Comparative study on kynurenic acid production in the rat striatum by tryptophan enantiomers: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. psychogenics.com [psychogenics.com]

- 9. CHANGES IN CORTICAL KYNURENIC ACID BI-DIRECTIONALLY MODULATE PREFRONTAL GLUTAMATE LEVELS AS ASSESSED BY MICRODIALYSIS AND RAPID ELECTROCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluctuations in Endogenous Kynurenic Acid Control Hippocampal Glutamate and Memory - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Properties of 6-Hydroxykynurenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxykynurenic acid (6-HKA), a naturally occurring tryptophan metabolite found in Ginkgo biloba leaves, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth overview of the core neuroprotective properties of 6-HKA, focusing on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols. The primary neuroprotective effects of 6-HKA are attributed to its dual role as a glutamate (B1630785) receptor antagonist and an antioxidant. It exhibits a notable selectivity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors over N-methyl-D-aspartate (NMDA) receptors, a characteristic that distinguishes it from its parent compound, kynurenic acid (KYNA). Furthermore, 6-HKA demonstrates significant antioxidant activity, particularly in scavenging peroxynitrite. This guide aims to be a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development, providing the necessary technical details to facilitate further investigation into the therapeutic potential of 6-HKA.

Introduction

Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate, is a key contributor to neuronal loss in a variety of neurological disorders, including cerebral ischemia, traumatic brain injury, and neurodegenerative diseases.[1] The overactivation of glutamate receptors, particularly NMDA and AMPA receptors, leads to a massive influx of calcium ions, triggering a cascade of neurotoxic events. Consequently, the development of glutamate receptor antagonists has been a major focus of neuroprotective drug discovery.[1]

This compound (6-HKA) is a derivative of kynurenic acid (KYNA), an endogenous antagonist of ionotropic glutamate receptors.[2] Found in the leaves of Ginkgo biloba, 6-HKA has garnered attention for its potential neuroprotective effects.[3][4] This document provides a detailed technical examination of the neuroprotective properties of 6-HKA, with a focus on its interaction with glutamate receptors and its antioxidant capabilities.

Mechanism of Action

The neuroprotective effects of 6-HKA are primarily attributed to two distinct mechanisms:

-

Glutamate Receptor Antagonism: 6-HKA acts as a competitive antagonist at both NMDA and AMPA receptors. However, it displays a significantly higher affinity for AMPA receptors compared to NMDA receptors.[5] This preferential antagonism of AMPA receptors may offer a therapeutic advantage by mitigating excitotoxicity while potentially having a lower impact on physiological NMDA receptor function, which is crucial for synaptic plasticity and memory.

-

Antioxidant Activity: 6-HKA has been shown to possess antioxidant properties, notably as a scavenger of peroxynitrite, a potent and destructive reactive nitrogen species implicated in neuronal damage.[1] This antioxidant activity complements its receptor-mediated neuroprotection by directly neutralizing a key mediator of oxidative stress.

Quantitative Data

The following tables summarize the key quantitative data from in vitro and in vivo studies on the neuroprotective properties of this compound.

Table 1: Glutamate Receptor Antagonist Activity of this compound

| Parameter | Receptor | Value | Species/Tissue | Reference |

| IC₅₀ | NMDA | 136 µM | Rat Hippocampal Neurons | [5] |

| K₋ | AMPA | 22 µM | Rat Hippocampal Neurons | [5] |

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of 6-HKA required to inhibit 50% of the NMDA receptor response. A lower value indicates higher potency. K₋ (Inhibitor constant) reflects the binding affinity of 6-HKA to the AMPA receptor. A lower value indicates higher affinity.

Table 2: In Vivo Neuroprotective Effects of this compound in a Model of Cerebral Ischemia

| Parameter | Treatment Group | Value | Model | Reference |

| Neurological Deficit Score | 6-HKA | Significantly reduced vs. model group | Rat Middle Cerebral Artery Occlusion (MCAO) | [3][4] |

| Infarct Size | 6-HKA | Significantly reduced vs. model group | Rat Middle Cerebral Artery Occlusion (MCAO) | [3][4] |

| Malondialdehyde (MDA) Levels | 6-HKA | Significantly ameliorated vs. model group | Rat Middle Cerebral Artery Occlusion (MCAO) | [3][4] |

| Superoxide Dismutase (SOD) Activity | 6-HKA | Significantly ameliorated vs. model group | Rat Middle Cerebral Artery Occlusion (MCAO) | [3][4] |

Neurological deficit scores are used to assess the extent of neurological impairment after ischemic injury. Infarct size is a measure of the volume of dead tissue resulting from ischemia. Malondialdehyde (MDA) is a marker of lipid peroxidation and oxidative stress. Superoxide Dismutase (SOD) is an antioxidant enzyme that plays a crucial role in protecting cells from oxidative damage.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neuroprotective properties of this compound.

Whole-Cell Patch-Clamp Electrophysiology for Glutamate Receptor Antagonism

This protocol is adapted from methodologies used to study glutamate receptor antagonists in hippocampal neurons.[5]

Objective: To determine the inhibitory effect of 6-HKA on NMDA and AMPA receptor-mediated currents.

Materials:

-

Hippocampal slices from Wistar rats.

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 D-glucose, bubbled with 95% O₂/5% CO₂.

-

Internal pipette solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.3 with CsOH.

-

NMDA, AMPA, and this compound solutions of desired concentrations.

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Prepare acute hippocampal slices (300-400 µm thick) using a vibratome.

-

Incubate slices in aCSF at room temperature for at least 1 hour before recording.

-

Transfer a slice to the recording chamber and continuously perfuse with aCSF.

-

Identify CA1 pyramidal neurons using a microscope with differential interference contrast optics.

-

Establish a whole-cell patch-clamp recording configuration.

-

Voltage-clamp the neuron at a holding potential of -70 mV.

-

Apply agonists (NMDA or AMPA) via a fast-application system to evoke inward currents.

-

After establishing a stable baseline response, co-apply the agonist with varying concentrations of 6-HKA.

-

Record the peak amplitude of the inward currents in the presence and absence of 6-HKA.

-

Calculate the percentage of inhibition for each concentration of 6-HKA and determine the IC₅₀ or K₋ value by fitting the data to a dose-response curve.

Middle Cerebral Artery Occlusion (MCAO) Model for In Vivo Neuroprotection

This protocol is a standard method for inducing focal cerebral ischemia in rats to evaluate the neuroprotective effects of compounds like 6-HKA.[3][4]

Objective: To assess the ability of 6-HKA to reduce infarct volume and improve neurological outcome following ischemic stroke.

Materials:

-

Male Sprague-Dawley rats (250-300 g).

-

Anesthesia (e.g., isoflurane).

-

Nylon monofilament suture (e.g., 4-0) with a rounded tip.

-

Surgical instruments for microsurgery.

-

This compound solution for administration.

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining.

Procedure:

-

Anesthetize the rat and maintain body temperature at 37°C.

-

Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Temporarily clamp the CCA and ICA.

-

Introduce the nylon suture into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

After the desired occlusion period (e.g., 2 hours), withdraw the suture to allow for reperfusion.

-

Administer 6-HKA (or vehicle control) at the desired dose and time point (e.g., intraperitoneally at the onset of reperfusion).

-

Assess neurological deficits at various time points post-MCAO using a standardized scoring system.

-

After a set survival period (e.g., 24 or 48 hours), euthanize the rat and remove the brain.

-

Slice the brain into coronal sections and stain with TTC to visualize the infarct area (infarcted tissue appears white, viable tissue appears red).

-

Quantify the infarct volume using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in excitotoxicity and the experimental workflow for evaluating the neuroprotective effects of 6-HKA.

Caption: Excitotoxicity signaling pathway and points of intervention by 6-HKA.

Caption: General experimental workflow for investigating 6-HKA's neuroprotective effects.

Conclusion

This compound presents a compelling profile as a neuroprotective agent with a multi-faceted mechanism of action. Its preferential antagonism of AMPA receptors over NMDA receptors, combined with its antioxidant properties, suggests a favorable therapeutic window for mitigating excitotoxic neuronal damage while potentially minimizing side effects associated with broad-spectrum NMDA receptor blockade. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further preclinical and clinical development of 6-HKA and its analogs as potential treatments for ischemic stroke and other neurological disorders characterized by excitotoxicity. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ginkgo biloba and Its Constituent 6-hydroxykynurenic-acid as well as Its Proanthocyanidins Exert Neurorestorative Effects against Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and kynurenic acid differently antagonise AMPA and NMDA receptors in hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism and Transport of 6-Hydroxykynurenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxykynurenic acid (6-HKA), a constituent of Ginkgo biloba extract, is a compound of interest for its potential therapeutic applications, particularly in the context of neurological diseases. Understanding its metabolic fate and transport mechanisms is crucial for preclinical development. This technical guide provides an in-depth overview of the in vitro metabolism and transport of 6-HKA, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved processes. Current research indicates that 6-HKA is metabolically stable in vitro, with its disposition being primarily influenced by interactions with specific drug transporters, most notably Organic Anion Transporter 3 (OAT3).

In Vitro Metabolism of this compound

Studies conducted on the in vitro metabolism of 6-HKA suggest that the compound is largely stable and does not undergo significant metabolic transformation.

Metabolic Stability

In vitro experiments using rat hepatic microsomes and S9 fractions have demonstrated that 6-HKA does not undergo significant Phase I or Phase II metabolism.[1][2][3] This metabolic stability is a key characteristic of the compound's pharmacokinetic profile. The primary structure of 6-HKA, which includes a carboxyl group, a phenolic hydroxyl group, and a quinoline (B57606) ring, suggests potential metabolic reactions such as decarboxylation, N-oxidation, quinoline hydroxylation, and glucuronidation.[3] However, experimental data indicates these pathways are not significantly engaged in the tested in vitro systems.[3]

Experimental Protocol: Metabolic Stability Assay

A typical protocol to assess the metabolic stability of 6-HKA in rat liver microsomes (RLMs) and S9 fractions is outlined below.

-

Materials: this compound, Rat Liver Microsomes (RLMs) or S9 fraction, UDPGA (for Phase II metabolism), appropriate buffer systems.

-

Incubation:

-

A reaction mixture is prepared containing 6-HKA and RLMs or S9 fraction in a suitable buffer.

-

For Phase II metabolism assessment, the cofactor UDPGA is included in the incubation mixture.

-

Control incubations are run in parallel: a 0-minute incubation, a negative control without the cofactor, and a blank control without 6-HKA.[1][3]

-

The mixture is incubated at 37°C for a specified period (e.g., 60 minutes).[1][3]

-

-

Sample Analysis:

-

The reaction is terminated at the designated time points.

-

The samples are then analyzed by a suitable analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify the remaining amount of 6-HKA and to detect any potential metabolites.[1]

-

-

Data Interpretation: The percentage of 6-HKA remaining over time is calculated to determine its metabolic stability. The absence of significant metabolite peaks in the chromatograms indicates a lack of metabolism.[3]

In Vitro Transport of this compound

The disposition of 6-HKA appears to be significantly influenced by drug transporters. In vitro studies have focused on identifying the specific transporters that interact with 6-HKA, either as inhibitors or as substrates.

Transporter Interaction Profile

Cellular uptake assays have been employed to screen for interactions between 6-HKA and a panel of key drug transporters.[1][2][3] The results indicate that 6-HKA inhibits the transport of substrates mediated by OAT3, OCT2, MATE2K, and OCTN2.[1][2][3] Conversely, it does not show significant inhibitory effects on MDR1, OAT1, OATP1B1, or MATE1.[1][2][3]

Further investigations into whether 6-HKA is a substrate for the transporters it inhibits have revealed that 6-HKA is likely a substrate of OAT3.[1][2] It does not appear to be a substrate for OCT2 or OCTN2.[1][2] Bidirectional transport studies have confirmed that 6-HKA is not a substrate of the efflux transporter MDR1 (P-gp).[1][2]

Quantitative Transport Data

The following table summarizes the quantitative data from in vitro transport studies of 6-HKA.

| Transporter | Interaction Type | Species | System | Quantitative Value | Reference |

| OAT3 | Substrate | Rat | HEK293-OAT3 cells | Km = 2.13 ± 0.55 µM | [3] |

| Vmax = 1.90 ± 0.14 nmol/min/mg | [3] | ||||

| OAT3 | Inhibitor | Not Specified | Cellular uptake assays | Markedly inhibited transport of classic substrates at 100 µM | [2] |

| OCT2 | Inhibitor | Not Specified | Cellular uptake assays | Markedly inhibited transport of classic substrates at 100 µM | [2] |

| MATE2K | Inhibitor | Not Specified | Cellular uptake assays | Markedly inhibited transport of classic substrates at 100 µM | [2] |

| OCTN2 | Inhibitor | Not Specified | Cellular uptake assays | Markedly inhibited transport of classic substrates at 100 µM | [2] |

| MDR1 | No significant interaction | Not Specified | Cellular uptake and bidirectional transport assays | No significant inhibitory effect; not a substrate | [1][2] |

| OAT1 | No significant interaction | Not Specified | Cellular uptake assays | No significant inhibitory effect | [1][2] |

| OATP1B1 | No significant interaction | Not Specified | Cellular uptake assays | No significant inhibitory effect | [1][2] |

| MATE1 | No significant interaction | Not Specified | Cellular uptake assays | No significant inhibitory effect | [1][2] |

Experimental Protocol: Cellular Uptake and Transport Assays

Detailed methodologies are crucial for the accurate assessment of transporter interactions.

-

Cell Lines: Stably transfected cell lines overexpressing a single transporter (e.g., HEK293-OAT3) and the corresponding mock-transfected cells (as a negative control) are used.

-

Inhibition Assay:

-

Cells are seeded in appropriate culture plates and grown to confluence.

-

Cells are pre-incubated with either 6-HKA at various concentrations or a vehicle control.

-

A known fluorescent or radiolabeled substrate of the transporter is then added to the incubation medium.

-

After a defined incubation period at 37°C, the uptake is stopped by washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular concentration of the substrate is measured using a fluorescence plate reader or a scintillation counter.

-

The inhibitory effect of 6-HKA is determined by comparing the substrate uptake in the presence and absence of the compound.

-

-

Substrate Assay (Cellular Accumulation):

-

Transporter-expressing cells and mock cells are incubated with 6-HKA at various concentrations for a specific time at 37°C.[2]

-

Uptake is terminated by adding ice-cold PBS, followed by washing the cells three times.[2]

-

Cells are lysed (e.g., with 0.5 M NaOH or 0.1% SDS).[2]

-

The intracellular concentration of 6-HKA is quantified by LC-MS/MS.[1]

-

The transporter-mediated net uptake is calculated by subtracting the accumulation in mock cells from that in the transporter-expressing cells.

-

-

Kinetic Analysis: To determine the Km and Vmax values for transport, the substrate assay is performed with a range of 6-HKA concentrations (e.g., 0.01 µM to 20 µM).[1][2] The data are then fitted to the Michaelis-Menten equation.

Visualizations

Proposed In Vitro Disposition of this compound

Caption: In vitro disposition of 6-HKA.

Experimental Workflow for Transporter Interaction Studies

Caption: Workflow for cellular transport assays.

Conclusion

The in vitro data strongly suggest that this compound is a metabolically stable compound. Its pharmacokinetics are more likely to be governed by transport-mediated processes rather than metabolism. The identification of OAT3 as a key transporter for 6-HKA provides a foundation for predicting its disposition and potential drug-drug interactions. These findings are critical for the continued development of 6-HKA as a potential therapeutic agent, guiding further in vivo pharmacokinetic and safety studies.

References

The Role of 6-Hydroxykynurenic Acid in the Kynurenine Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxykynurenic acid (6-HKA) is a tryptophan metabolite and a derivative of kynurenic acid (KYNA), a well-studied component of the kynurenine (B1673888) pathway. Primarily found in plants such as Ginkgo biloba and tobacco, 6-HKA is gaining attention for its distinct neuropharmacological profile.[1] This technical guide provides a comprehensive overview of 6-HKA's position and function within the kynurenine pathway, its molecular interactions, and its potential therapeutic implications. We delve into its biosynthesis, its role as a glutamate (B1630785) receptor antagonist, and its interactions with various cellular transporters. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated biochemical and signaling pathways to serve as a resource for researchers in neuroscience, pharmacology, and drug development.

Introduction to the Kynurenine Pathway and this compound

The kynurenine pathway (KP) is the principal metabolic route for tryptophan in mammals, responsible for over 95% of its degradation. The KP is a cascade of enzymatic reactions that produce a variety of biologically active molecules, including the neuroprotective kynurenic acid (KYNA) and the neurotoxic quinolinic acid.[2] The balance between these metabolites is crucial for neuronal health and is implicated in a range of neurological and psychiatric disorders.

This compound is structurally similar to KYNA, with the addition of a hydroxyl group at the 6th position of the quinoline (B57606) ring. While not a canonical mammalian metabolite of the central kynurenine pathway, its presence in medicinal plants and its potent biological activities have spurred interest in its therapeutic potential, particularly in the context of neuroprotection.[3]

Biosynthesis of this compound

While the complete biosynthetic pathway of 6-HKA in plants is not fully elucidated, evidence from mammalian liver homogenate studies suggests a potential route for its formation. Research has demonstrated that 6-HKA can be synthesized from 5-hydroxykynurenine (B1197592).[4][5] This conversion suggests the involvement of a kynurenine aminotransferase (KAT) enzyme, which would catalyze the transamination of 5-hydroxykynurenine to form a keto-acid intermediate that then cyclizes to form 6-HKA. However, the specific KAT isozyme responsible for this reaction and its efficiency compared to the formation of xanthurenic acid (from 3-hydroxykynurenine) are not yet fully characterized.

It has been speculated that cytochrome P450 enzymes could be involved in the hydroxylation of kynurenine pathway metabolites, but as of now, a direct role for these enzymes in the formation of 6-HKA from kynurenine or KYNA has not been established.[6][7]

Molecular Mechanisms of Action

Glutamate Receptor Antagonism

The most well-characterized function of 6-HKA is its role as an antagonist of ionotropic glutamate receptors, specifically NMDA and AMPA receptors.[2]

-

NMDA Receptors: 6-HKA acts as a low-affinity antagonist at NMDA receptors.

-

AMPA Receptors: Notably, 6-HKA displays a higher affinity for AMPA receptors compared to its parent compound, KYNA. It acts as a competitive antagonist at these receptors.[2]

The differential activity of 6-HKA at these two major excitatory receptors suggests a unique pharmacological profile that could be leveraged for therapeutic purposes in conditions characterized by glutamatergic overactivity.

Other Potential Signaling Pathways

While the interaction of KYNA with the G protein-coupled receptor GPR35 and the aryl hydrocarbon receptor (AhR) is well-documented, leading to immunomodulatory and other cellular effects, direct evidence for 6-HKA acting on these receptors is currently lacking.[8][9][10][11][12] Given the structural similarity, it is plausible that 6-HKA may also interact with these receptors, but further investigation is required to confirm this.

Quantitative Data

The following tables summarize the available quantitative data for 6-HKA and, for comparison, its parent compound KYNA.

Table 1: Receptor Binding Affinities

| Compound | Receptor | Parameter | Value (µM) | Reference |

| 6-HKA | NMDA | IC₅₀ | 136 | [2] |

| AMPA | KB | 22 | [2] | |

| KYNA | NMDA | IC₅₀ | 59 | [2] |

| AMPA | KB | 172 | [2] |

Table 2: Pharmacokinetic Parameters of 6-HKA in Rats

| Parameter | Oral Administration (20.0 mg/kg) | Intravenous Injection (2.0 mg/kg) | Reference |

| Cₘₐₓ | 152.0 ± 85.5 ng/mL | - | |

| Tₘₐₓ | 0.4 ± 0.1 h | - | |

| AUC₀₋₂₄ₕ | 340.0 ± 136.3 ng/mLh | 906.6 ± 324.1 ng/mLh | |

| AUC₀₋∞ | 369.5 ± 135.0 ng/mLh | 932.9 ± 336.5 ng/mLh | |

| Bioavailability | 3.96% | - |

Interactions with Cellular Transporters

In vitro studies have shown that 6-HKA interacts with several drug transporters. It exhibits inhibitory effects on the transport of classical substrates mediated by OAT3, OCT2, MATE2K, and OCTN2.[13][14] Conversely, it does not significantly affect transport mediated by MDR1, OAT1, OATP1B1, or MATE1.[13][14] Further investigations suggest that 6-HKA may be a substrate of OAT3, but not OCT2 or OCTN2.[13]

Neuroprotective and Other Biological Effects

Neuroprotection

The antagonistic action of 6-HKA on glutamate receptors is a primary mechanism for its neuroprotective effects, as excessive glutamate receptor activation (excitotoxicity) is a key factor in neuronal damage in various neurological conditions.[7]

Antioxidant Properties

In addition to receptor-mediated effects, 6-HKA has been shown to possess antioxidant properties, including the ability to scavenge peroxynitrite in vitro.[7] This direct antioxidant activity may contribute to its overall neuroprotective profile by mitigating oxidative stress, a common pathological feature in many neurodegenerative diseases.[15][16]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of 6-HKA.

Quantification of 6-HKA in Biological Samples by LC-MS/MS

A sensitive and specific method for quantifying 6-HKA in plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation: A 50 µL plasma sample is deproteinized with 150 µL of methanol (B129727). After centrifugation, 100 µL of the supernatant is mixed with 100 µL of water. An internal standard, such as tolbutamide, is added.

-

Chromatographic Separation: Separation is achieved on a C18 column (e.g., ZORBAX Eclipse Plus C18, 2.1 mm × 100 mm, 1.8 µm) using a gradient mobile phase of water with 2 mM ammonium (B1175870) formate (B1220265) and methanol at a flow rate of 0.2 mL/min.

-

Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. The transition for 6-HKA is m/z 206.1 → 160.0. The lower limit of quantification (LLOQ) for this method has been reported as 2.5 ng/mL.

Assessment of Glutamate Receptor Antagonism via Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is used to measure the effect of 6-HKA on glutamate receptor-mediated currents in neurons.[2][17][18]

-

Cell Preparation: Primary hippocampal neurons or cell lines expressing specific glutamate receptor subtypes are cultured on coverslips.

-

Recording Setup: A glass micropipette filled with an intracellular solution forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow for whole-cell recording.

-

Drug Application: A fast-application system is used to rapidly perfuse the neuron with a solution containing a glutamate receptor agonist (e.g., glutamate or NMDA/AMPA) in the presence and absence of varying concentrations of 6-HKA.

-

Data Acquisition and Analysis: The resulting ion currents are recorded and amplified. The inhibitory effect of 6-HKA is determined by measuring the reduction in the agonist-evoked current amplitude, from which parameters like IC₅₀ can be calculated.

In Vitro Transporter Interaction Assays

Cellular uptake assays using HEK293 cells stably overexpressing specific transporters (e.g., OAT3, OCT2) are employed to study the interaction of 6-HKA with these transporters.

-

Inhibition Assay:

-

HEK293 cells overexpressing the transporter of interest are seeded in 96-well plates.

-

The cells are incubated with a known fluorescent or radiolabeled substrate of the transporter in the presence of varying concentrations of 6-HKA.

-

After incubation, the cells are washed, and the intracellular accumulation of the substrate is measured.

-

The reduction in substrate uptake in the presence of 6-HKA is used to determine its inhibitory potency (e.g., IC₅₀).

-

-

Substrate Assay:

-

Cells overexpressing the transporter are incubated with varying concentrations of 6-HKA.

-

The intracellular concentration of 6-HKA is measured at different time points using LC-MS/MS.

-

An increased accumulation of 6-HKA in the transporter-expressing cells compared to control cells indicates that it is a substrate.

-

Conclusion and Future Directions

This compound is a fascinating kynurenine pathway-related molecule with a distinct pharmacological profile, most notably its potent antagonism of AMPA receptors. Its neuroprotective and antioxidant properties make it a compound of significant interest for the development of novel therapeutics for neurological disorders. However, several key areas require further investigation.

A definitive elucidation of its biosynthetic pathway in both plants and potentially in mammals is crucial. Furthermore, a more comprehensive quantitative assessment of its interactions with various cellular transporters is needed to better understand its pharmacokinetic profile. Finally, exploring its potential interactions with other signaling pathways, such as those mediated by GPR35 and AhR, will provide a more complete picture of its biological functions. Continued research into these aspects of 6-HKA biology will undoubtedly pave the way for a deeper understanding of its therapeutic potential.

References

- 1. Substrate specificity and structure of human aminoadipate aminotransferase/kynurenine aminotransferase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A validated liquid chromatography-high resolution-tandem mass spectrometry method for the simultaneous quantitation of tryptophan, kynurenine, kynurenic acid, and quinolinic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kynurenic Acid Levels are Increased in the CSF of Alzheimer’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Increased Levels of Kynurenine and Kynurenic Acid in the CSF of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hmdb.ca [hmdb.ca]

- 13. The characterisation of the in vitro metabolism and transport of this compound, an important constituent of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Structure, Mechanism, and Substrate Specificity of Kynureninase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kynurenic Acid Is a Potent Endogenous Aryl Hydrocarbon Receptor Ligand that Synergistically Induces Interleukin-6 in the Presence of Inflammatory Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]